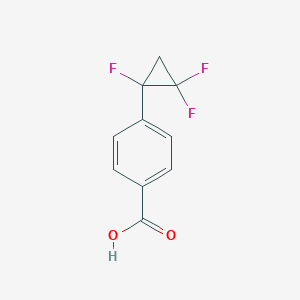

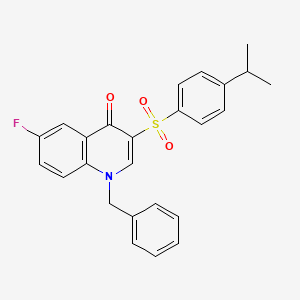

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins regulate apoptosis, or programmed cell death, and are often overexpressed in cancer cells, making them resistant to chemotherapy. ABT-737 has shown promising results in preclinical studies as a potential therapy for various types of cancer.

科学的研究の応用

Synthesis and Chemical Reactivity

The synthesis of triazoles, including 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, often involves cyclization reactions of amidines or the reaction of azides with alkynes or nitriles, showcasing the compound's role in developing new synthetic routes. For example, Ferrini et al. (2015) described a ruthenium-catalyzed synthesis method for creating 5-amino-1,2,3-triazole-4-carboxylates, highlighting the compound's utility in constructing peptidomimetics and biologically active compounds based on the triazole scaffold, overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).

Biological Activities and Pharmacological Potential

Compounds structurally related to 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for various biological activities, including anti-inflammatory, antiviral, and antimicrobial effects. Czollner et al. (1990) reported on the anti-inflammatory activity of 1,5-diphenyl-3-H-1,2,4-triazoles, suggesting potential therapeutic applications of similar compounds in treating inflammation-related conditions (Czollner et al., 1990).

Antimicrobial and Antiviral Research

Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1), indicating the relevance of triazole derivatives in developing antiviral agents (Hebishy et al., 2020). Similarly, compounds with triazole moieties have shown promise in antimicrobial studies, suggesting their potential in addressing drug-resistant bacterial and fungal infections.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of aniline with 1,3-benzodioxole-5-carbaldehyde to form the corresponding imine, which is then reacted with sodium azide to form the triazole ring. The resulting compound is then coupled with N-(tert-butoxycarbonyl)glycine to form the final product.", "Starting Materials": [ "Aniline", "1,3-benzodioxole-5-carbaldehyde", "Sodium azide", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: Aniline is reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: The imine is then reacted with sodium azide in a suitable solvent to form the triazole ring.", "Step 3: The resulting compound is then coupled with N-(tert-butoxycarbonyl)glycine in the presence of a suitable coupling agent to form the final product." ] } | |

CAS番号 |

1105246-61-4 |

製品名 |

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide |

分子式 |

C17H15N5O3 |

分子量 |

337.339 |

IUPAC名 |

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H15N5O3/c23-17(18-9-11-6-7-13-14(8-11)25-10-24-13)15-16(21-22-20-15)19-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,23)(H2,19,20,21,22) |

InChIキー |

XYSSAZNGGPWXFM-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)

![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)